N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetamide moiety bearing a 2-chlorobenzyl group. This compound is of interest due to its structural similarity to pharmacologically active analogs targeting cancer and inflammation. Below, we compare its structural features, synthetic routes, and biological activities with those of related compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c21-17-4-2-1-3-14(17)10-23-19(26)9-16-12-27-20-24-18(11-25(16)20)13-5-7-15(22)8-6-13/h1-8,11-12H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVDSZPGWDFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as imidazole-containing compounds, have been shown to exhibit a broad range of chemical and biological properties. These compounds often interact with their targets in a way that modulates the target’s function, leading to a variety of potential therapeutic effects.
Biochemical Pathways
Compounds with similar structures, such as indole and imidazole derivatives, are known to interact with a variety of biochemical pathways. These interactions can lead to a wide range of downstream effects, potentially contributing to the compound’s therapeutic effects.
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These activities suggest that the compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit cytotoxicity against human cancer cell lines. The exact enzymes, proteins, and other biomolecules that N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide interacts with are yet to be identified.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates various functional groups that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 897464-82-3 |
| Molecular Weight | 399.9 g/mol |
| Molecular Formula | CHClF NOS |
This compound's unique combination of a chlorophenyl group, a fluorophenyl group, and an imidazo-thiazole moiety suggests potential interactions with various biological pathways.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various pharmacological effects, including anticancer and antiviral activities. Detailed studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cellular pathways.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of compounds containing imidazo-thiazole structures against human cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:
- HepG2 (Liver Cancer) : IC values indicate significant cytotoxicity.
- MDA-MB-231 (Breast Cancer) : This compound exhibited an IC of 1.4 μM, demonstrating superior efficacy compared to standard treatments like sorafenib (IC = 5.2 μM) .
Antiviral Activity
In addition to anticancer properties, related compounds have been evaluated for antiviral activity. Some derivatives have shown moderate effectiveness against RNA viruses:
- Influenza A Virus : Certain derivatives demonstrated cytotoxicity >100 µM against strains including H1N1.
- Vesicular Stomatitis Virus : Compounds displayed EC values ranging from 2 µM to 9 µM in HeLa cells .
Study on Cytotoxicity
A study conducted on the synthesis and evaluation of imidazo-thiazole derivatives revealed that structural modifications significantly affect cytotoxicity profiles. The presence of electron-donating groups enhanced activity against cancer cell lines, suggesting that further structural optimization could yield more potent analogs .
Mechanistic Insights
Molecular dynamics simulations have been utilized to explore the interaction between these compounds and target proteins such as Bcl-2. These studies indicated that hydrophobic contacts play a crucial role in binding affinity, which is essential for the development of effective anticancer agents.
Scientific Research Applications
The compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities. Research indicates that compounds with similar scaffolds exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that derivatives of imidazo-thiazole can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Biological Activities of Similar Compounds
| Compound Type | Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Imidazo-thiazole derivatives | Cytotoxicity | A549 (lung adenocarcinoma) | 23.30 ± 0.35 µM |
| Thiazole-integrated pyridine hybrids | Antitumor | MCF-7 (breast cancer) | 5.71 µM |
| Novel thiazole derivatives | Anticancer | U251 (glioblastoma) | 10–30 µM |
Anticancer Research
N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been investigated for its potential as an anticancer agent . The structural properties of the compound suggest interactions with key molecular targets involved in cancer progression. For example, studies involving related compounds have demonstrated significant activity against various cancer types, including breast and lung cancers .
Case Study: Anticancer Efficacy
In one study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties using the MTT assay against several cancer cell lines. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Pharmacological Potential
Beyond anticancer applications, compounds containing imidazo-thiazole moieties have been explored for their antimicrobial and antiviral properties. The structural characteristics of this compound suggest potential utility in treating infections caused by resistant strains of bacteria and viruses .
Comparison with Similar Compounds
Core Modifications
The imidazo[2,1-b]thiazole scaffold is conserved across analogs, but substituents at positions 3 and 6 vary significantly:
Key Observations :
Key Observations :
Cytotoxicity and Selectivity
Key Observations :
Antimicrobial and Anti-Inflammatory Activities
| Compound (from ) | Activity | MIC (µg/mL) | Anti-Inflammatory (Edema Inhibition) |
|---|---|---|---|
| 4a–k | Broad-spectrum antibacterial (E. coli, S. aureus) | 6.25–25 | 40–65% (carrageenan-induced edema) |
Key Insight : Imidazo[2,1-b]thiadiazole derivatives exhibit dual activity, suggesting scaffold versatility .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b][1,3]thiazole core. Key steps include:
- Core Formation : Cyclocondensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole precursors with appropriate acetamide derivatives under reflux conditions in anhydrous solvents (e.g., benzene or acetonitrile) .
- Critical Conditions :
- Yield Optimization : Reaction times of 12–24 hours and inert atmospheres (N₂/Ar) improve yields (typical range: 54–95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
